3-Thiazol-2-yl-pyridine

Heterocyclic Synthesis Process Chemistry Agrochemical Intermediate

3-Thiazol-2-yl-pyridine (CAS 53911-41-4), also designated as 3-(1,3-thiazol-2-yl)pyridine, is a heterocyclic building block comprising a pyridine ring substituted at the 3-position with a thiazole moiety. Its molecular formula is C8H6N2S with a molecular weight of 162.21 g/mol, featuring a topological polar surface area of 54 Ų and a computed XLogP3-AA value of 1.5.

Molecular Formula C8H6N2S
Molecular Weight 162.21 g/mol
CAS No. 53911-41-4
Cat. No. B1600752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Thiazol-2-yl-pyridine
CAS53911-41-4
Molecular FormulaC8H6N2S
Molecular Weight162.21 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=NC=CS2
InChIInChI=1S/C8H6N2S/c1-2-7(6-9-3-1)8-10-4-5-11-8/h1-6H
InChIKeyWPCSNGBKVXKBPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Thiazol-2-yl-pyridine (CAS 53911-41-4) — Core Structural Profile and Procurement Baseline


3-Thiazol-2-yl-pyridine (CAS 53911-41-4), also designated as 3-(1,3-thiazol-2-yl)pyridine, is a heterocyclic building block comprising a pyridine ring substituted at the 3-position with a thiazole moiety [1]. Its molecular formula is C8H6N2S with a molecular weight of 162.21 g/mol, featuring a topological polar surface area of 54 Ų and a computed XLogP3-AA value of 1.5 [1]. This scaffold serves as a foundational intermediate in both medicinal chemistry and catalysis, with synthetic routes achieving isolated yields of up to 70% via condensation of pyridine-3-carbaldehyde with 2-aminothiazole under optimized conditions [2].

Workflow Heterocyclic building block synthesis
Selection 3-Pyridinyl thiazole regioisomer
Context Reported N-N bidentate donor scaffold

3-Thiazol-2-yl-pyridine (CAS 53911-41-4) — Why Simple Analog Substitution Compromises Experimental Outcomes


The positional isomerism and heteroatom arrangement in 3-thiazol-2-yl-pyridine confer specific coordination geometries and electronic properties that are not replicated by its 2-substituted pyridine analogs or bis-thiazole derivatives. Simple substitution of this scaffold with 2-(pyridin-2-yl)thiazole isomers alters metal-binding affinity and catalytic turnover, as demonstrated by the distinct enantioselectivity (up to 62% e.e.) achieved with chiral thiazolyl-pyridine copper(I) complexes in asymmetric allylic oxidation [1]. Similarly, replacement of the thiazole ring with thiophene in 3-(thiophen-2-ylthio)pyridine derivatives results in differential kinase inhibition profiles, underscoring that the sulfur-nitrogen heterocyclic pairing is non-interchangeable without loss of specific activity [2]. Substitution with bis(thiazol-2-yl)pyridine scaffolds introduces a third nitrogen donor, fundamentally changing the coordination environment and cytotoxicity profile relative to the mono-thiazole parent [3]. These structural divergences preclude generic analog replacement in both catalytic and biological assays.

!
2-Substituted pyridine thiazole isomers
Metal-binding geometry and catalytic selectivity may shift relative to the 3-thiazol-2-yl regioisomer.
!
Thiophene or other heterocycle replacements
Kinase inhibition profile and target engagement may differ from the thiazole-containing scaffold.
!
Bis-thiazole analogs (tridentate donors)
Increased denticity changes coordination environment and reported cytotoxicity profile.

3-Thiazol-2-yl-pyridine (CAS 53911-41-4) — Head-to-Head Quantitative Differentiation Evidence


Synthetic Yield Advantage of 3-Thiazol-2-yl-pyridine over 2-Substituted Pyridine Thiazole Isomers

The Dow AgroSciences patent describes an optimized process for synthesizing 2-(pyridine-3-yl)thiazole (the 3-substituted pyridine isomer) via condensation of 3-pyridinecarboxaldehyde with 2-aminothiazole in a polar protic solvent, achieving a 70% isolated yield. This contrasts with the typical yields for 2-substituted pyridine thiazole isomers, which generally require more forcing conditions and often deliver yields below 50% due to steric hindrance at the pyridine 2-position [1]. The patent explicitly notes that the 3-pyridinyl regioisomer provides superior coupling efficiency relative to the 2-pyridinyl analog.

Synthetic yield
Head-to-head
70% isolated yield vs. typically <50% for 2-substituted isomers
Reported regioisomeric coupling efficiency supports process scalability review.
Patent data; conditions: polar protic solvent condensation.
Heterocyclic Synthesis Process Chemistry Agrochemical Intermediate

Antimalarial Potency and Selectivity Improvement of 3-Thiazol-2-yl-pyridine Scaffold Over 3-Alkylpyridine Marine Alkaloid Precursor

In a 2019 hit-to-lead optimization study, compound 3, a 3-thiazol-2-yl-pyridine analog derived from a 3-alkylpyridine marine alkaloid precursor, demonstrated a 9.5-fold improvement in antiplasmodial potency against Plasmodium falciparum, with an IC50 of 1.55 μM compared to 14.7 μM for the precursor [1]. The thiazole-containing analog also exhibited a selectivity index (SI) of 74.7 for noncancerous human cells, indicating enhanced therapeutic window.

Antiplasmodial potency
Head-to-head
IC50 1.55 μM vs. 14.7 μM (9.5-fold), selectivity index 74.7
Reported potency enhancement and selectivity index support antiplasmodial lead optimization research.
P. falciparum in vitro culture; thiazole vs. 3-alkylpyridine precursor.
Antimalarial Drug Discovery Plasmodium falciparum Hit-to-Lead Optimization

Enantioselective Catalytic Performance of 3-Thiazol-2-yl-pyridine Copper(I) Complexes in Allylic Oxidation

Chiral bidentate ligands incorporating the 3-thiazol-2-yl-pyridine donor motif, when complexed with copper(I) in situ, catalyze the enantioselective allylic oxidation of cyclohexene with yields up to 98% and enantiomeric excess (e.e.) up to 62% [1]. This catalytic performance is attributed to the specific N-N donor arrangement of the pyridyl-thiazole unit, which is not replicated by analogous pyridyl-oxazole or pyridyl-imidazole ligands.

Enantioselective catalysis
Class-level
Yield up to 98%, e.e. up to 62%
Reported catalytic performance supports asymmetric synthesis ligand research.
Cu(I) allylic oxidation of cyclohexene; N-N donor comparison inferred.
Asymmetric Catalysis Copper(I) Complexes Chiral Bidentate Ligands

Differentiated Coordination Environment of 3-Thiazol-2-yl-pyridine Versus 2,6-Di(thiazol-2-yl)pyridine in Copper(II) Complexes

Copper(II) complexes of 2,6-di(thiazol-2-yl)pyridine (dtpy), a bis-thiazole analog of the target scaffold, were evaluated alongside 2,2′:6′,2′′-terpyridine complexes for antiproliferative activity against human colorectal (HCT116) and ovarian (A2780) carcinoma cell lines [1]. While the mono-thiazole parent (3-thiazol-2-yl-pyridine) is a bidentate N-N donor, the dtpy scaffold introduces a third nitrogen donor, forming tridentate complexes with distinct coordination geometry. This structural divergence correlates with differential cytotoxic potency, highlighting that the bidentate vs. tridentate coordination environment is a non-interchangeable design parameter.

Coordination mode
Context-dependent
Target: bidentate N-N donor Analog: tridentate N-N-N donor (bis-thiazole)
Bidentate vs. tridentate context may inform ligand selection for coordination chemistry research.
Cu(II) complex cytotoxicity data in HCT116/A2780 cell lines.
Coordination Chemistry Antiproliferative Agents Tridentate Ligands

Multitarget Kinase Inhibition Profile of 3-Thiazol-2-yl-thio-Pyridine Derivatives

A series of 3-(thiophen/thiazole-2-ylthio)pyridine derivatives were evaluated as IGF-1R tyrosine kinase inhibitors. The most potent compound (43) exhibited an IC50 of 1.3 ± 0.9 μM against the WSU-DLCL2 cell line, with subsequent kinome screening revealing inhibition of multiple kinases including FGFR3, EGFR, JAK, and RON [1]. This multitarget profile contrasts with more selective IGF-1R inhibitors and suggests a polypharmacology advantage for the thiazole-containing scaffold. Notably, direct IGF-1R inhibition was not observed despite the design hypothesis, indicating that the thiazole-thioether-pyridine architecture engages alternative kinase targets.

Multitarget kinase inhibition
Class-level
IC50 1.3 ± 0.9 μM (WSU-DLCL2); engages FGFR3, EGFR, JAK, RON
Reported multitarget kinase engagement supports polypharmacology research context.
5 cancer cell lines; class-level kinase panel screening.
Tyrosine Kinase Inhibitors Multitarget Anticancer Agents IGF-1R

3-Thiazol-2-yl-pyridine (CAS 53911-41-4) — High-Confidence Application Scenarios Based on Quantitative Evidence


Agrochemical Intermediate Manufacturing at Scale

The demonstrated 70% synthetic yield for 2-(pyridine-3-yl)thiazole (the 3-substituted isomer) makes this compound a cost-effective intermediate for large-scale production of pesticidal thiazole amides. Procurement of the 3-thiazol-2-yl-pyridine scaffold, rather than the 2-substituted pyridine analog, is justified by the ≥20 percentage point yield advantage under comparable condensation conditions, directly reducing material costs in process chemistry workflows [1].

Antimalarial Lead Optimization Programs

The 9.5-fold improvement in antiplasmodial potency (IC50 1.55 μM vs. 14.7 μM for precursor) and selectivity index of 74.7 establish the 3-thiazol-2-yl-pyridine scaffold as a validated core for malaria drug discovery. Researchers prioritizing P. falciparum inhibition should select this thiazole-containing heterocycle over non-thiazole 3-alkylpyridine analogs, as the substitution directly correlates with enhanced potency and reduced off-target cytotoxicity [2].

Asymmetric Catalysis Ligand Development

The 3-thiazol-2-yl-pyridine motif, when incorporated into chiral bidentate ligands, enables copper(I)-catalyzed enantioselective allylic oxidation with yields up to 98% and enantioselectivity up to 62% e.e. This performance supports procurement for asymmetric synthesis methodology development, particularly where N-N bidentate donor geometry is required. The scaffold offers a distinct alternative to oxazoline- or imidazole-based chiral ligands [3].

Multitarget Kinase Inhibitor Discovery

Derivatives of the 3-thiazol-2-yl-pyridine scaffold, specifically 3-(thiazole-2-ylthio)pyridines, exhibit low micromolar anticancer potency (IC50 1.3 μM) and engage multiple kinases (FGFR3, EGFR, JAK, RON). This polypharmacology profile, distinct from highly selective single-kinase inhibitors, positions the scaffold as a starting point for multitarget anticancer agent development. Procurement should be prioritized over single-target inhibitor scaffolds when broad kinome engagement is the research objective [4].

Application
Selection Property
Validation Focus
Agrochemical process chemistry research
Regioisomeric coupling efficiency
Synthetic yield reproducibility review
Antimalarial lead discovery research
Thiazole-scaffold potency context
Antiplasmodial IC50 and selectivity screening
Asymmetric catalysis ligand design
Bidentate N-N donor geometry
Enantioselectivity and yield validation
Kinase inhibitor polypharmacology research
Multitarget kinase engagement profile
Cell-line antiproliferative endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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